2,5-Dimethylphenol

Description

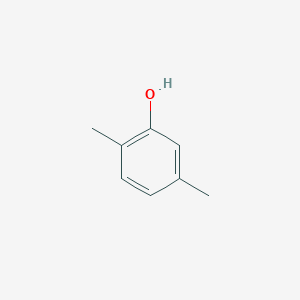

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOLZVEWDHZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-21-9 | |

| Record name | Phenol, 2,5-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025145 | |

| Record name | 2,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER | |

CAS No. |

95-87-4 | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH3E3564KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,5-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylphenol, also known as p-xylenol, is a crucial chemical intermediate in the manufacturing of a wide array of products, including antioxidants, pharmaceuticals like Gemfibrozil, and as a monomer for poly(p-phenylene oxide) engineering resins.[1] Its synthesis is of significant industrial importance, traditionally achieved through extraction from coal tar. However, various synthetic routes have been developed to meet the growing demand and to overcome the limitations of natural sourcing. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing their underlying mechanisms, experimental protocols, and comparative quantitative data. The methodologies covered include the alkylation of phenols, sulfonation-alkali fusion of p-xylene (B151628), synthesis from 2,5-dimethylaniline (B45416), and a novel route from 2,5-dimethylfuran (B142691).

Alkylation of Phenol (B47542) and Cresols

The vapor-phase alkylation of phenol or cresols with methanol (B129727) over solid acid catalysts is a common and versatile method for producing various methylphenols, including this compound.[2][3] This process typically operates at high temperatures (300-450 °C) and can be tailored to favor specific isomers by selecting appropriate catalysts and reaction conditions.[2][3]

Reaction Mechanism

The alkylation of phenols with methanol is a type of electrophilic aromatic substitution, akin to the Friedel-Crafts alkylation.[4] The reaction can proceed through two main pathways: O-alkylation (methylation of the hydroxyl group) to form anisole (B1667542) and its derivatives, and C-alkylation (methylation of the aromatic ring) to form cresols and xylenols.[5][6]

The mechanism generally involves the following steps:

-

Activation of Methanol: Methanol is activated by the acid sites of the catalyst. Over zeolites, methanol can dehydrate to form dimethyl ether or react to form methoxy (B1213986) species.[5]

-

Formation of Electrophile: A carbocation-like species (e.g., CH₃⁺) is generated from the activated methanol or its derivatives.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophile. The hydroxyl group is an ortho-, para-directing group, leading to methylation at these positions.[4]

-

Rearrangement and Further Alkylation: Anisole, formed via O-alkylation, can undergo intramolecular rearrangement to form o-cresol (B1677501).[5] Subsequent alkylation of cresols (like m-cresol) can then lead to the formation of this compound.[7]

High temperatures generally favor C-alkylation over O-alkylation.[6] The choice of catalyst, particularly its pore structure and acidity, plays a crucial role in the selectivity towards the desired this compound isomer. Shape-selective catalysts like zeolites can influence the product distribution by sterically hindering the formation of certain isomers.

Experimental Protocols

General Protocol for Vapor-Phase Phenol Methylation:

A continuous fixed-bed reactor is typically employed for this process.[6]

-

Catalyst Preparation: A solid acid catalyst, such as a modified metal oxide or a zeolite (e.g., H-beta, H-MCM-22), is packed into the reactor.[2][6]

-

Reaction Feed: A feed mixture of phenol (or a cresol (B1669610) isomer) and methanol is prepared. The molar ratio of reactants is a critical parameter influencing conversion and selectivity.[6]

-

Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 300-450 °C.[3] The reactant mixture is vaporized and passed through the catalyst bed. Superatmospheric pressures (e.g., 15-25 atmospheres) can be employed to increase yield and inhibit byproduct formation.[8]

-

Product Collection and Analysis: The product stream exiting the reactor is cooled and condensed. The resulting liquid is then analyzed using techniques like gas chromatography (GC) to determine the conversion of reactants and the selectivity for this compound and other products.

-

Purification: The crude product is purified, for example, by crystallization from a solvent mixture like ethanol/ether.[2]

Quantitative Data

The yield and selectivity of the alkylation reaction are highly dependent on the catalyst and reaction conditions.

| Catalyst | Reactants | Temperature (°C) | Phenol Conversion (%) | 2,5-DMP Selectivity (%) | Other Major Products | Reference |

| Iron-Chromium Mixed Oxide | Phenol, Methanol | 350 | >90 | High (with o-cresol circulation) | o-cresol, 2,4-DMP, 2,4,6-TMP | [9][10] |

| Zeolites (general) | Phenol, Methanol | 300-450 | Varies | Varies | Anisole, o-cresol, p-cresol | [6] |

| Magnesium Oxide | Phenol, o-cresol, Methanol | 475-600 | - | Selective for 2,6-xylenol | 2,4-xylenol, 2,4,6-TMP | [8] |

Note: Data is often presented for the synthesis of xylenol isomers in general, with specific data for 2,5-DMP being part of a broader product distribution.

Diagram 1: General Workflow for Phenol Alkylation

Caption: Experimental workflow for the vapor-phase alkylation of phenols to produce this compound.

Sulfonation-Alkali Fusion of p-Xylene

This two-step process is considered a highly feasible route for the industrial production of this compound.[11] It starts with the sulfonation of p-xylene, followed by the fusion of the resulting sulfonic acid with a strong base.

Reaction Mechanism

-

Electrophilic Aromatic Substitution (Sulfonation): p-Xylene reacts with concentrated sulfuric acid. The electrophile, sulfur trioxide (SO₃) or protonated SO₃, attacks the aromatic ring. Due to the ortho-, para-directing nature of the methyl groups, the sulfo group is directed to the 2-position, yielding p-xylene-2-sulfonic acid (2,5-dimethylbenzenesulfonic acid).

-

Nucleophilic Aromatic Substitution (Alkali Fusion): The resulting sodium 2,5-xylenesulfonate is heated with a strong base like sodium hydroxide (B78521) or a mixture of NaOH and KOH. The hydroxyl group (OH⁻) from the molten alkali acts as a nucleophile, displacing the sulfonate group (-SO₃Na) from the aromatic ring to form the sodium salt of this compound. Subsequent acidification neutralizes the phenoxide to yield the final product.

Experimental Protocols

Protocol based on optimized conditions[12]:

Step 1: Sulfonation of p-Xylene

-

Reaction Setup: Charge p-xylene into a reaction vessel.

-

Reagent Addition: Slowly add concentrated sulfuric acid to the p-xylene. The optimal molar ratio of sulfuric acid to p-xylene is 1.6:1.

-

Reaction Conditions: Heat the mixture to 125 °C and maintain for 2.0 hours.

-

Isolation: After the reaction, the product, sodium 2,5-xylenesulfonate, is isolated. The acidic filtrate can be recycled to reduce waste.

Step 2: Alkali Fusion

-

Fusion Mixture: Prepare a mixture of sodium hydroxide (NaOH) and potassium hydroxide (KOH) (e.g., in a 3:2 mass ratio), the wet sodium 2,5-xylenesulfonate salt, an antioxidant, and sodium stearate (B1226849) (to improve material flow).

-

Reaction Conditions: Heat the mixture in a reaction vessel to 330-340 °C for 2.0 hours. The addition of water vapor can help prevent overoxidation.

-

Workup: Cool the reaction mass and dissolve it in water.

-

Acidification: Acidify the aqueous solution to precipitate the crude this compound.

-

Purification: The crude product is then purified, for instance, by recrystallization from ethanol, followed by filtration and drying.[11]

Quantitative Data

This method is reported to have high yields and purity.

| Step | Key Parameters | Yield (%) | Purity (%) | Reference |

| Sulfonation | H₂SO₄:p-xylene = 1.6:1 (molar), 125°C, 2h | 96.87 (molar) | 99.30 | [12] |

| Alkali Fusion | NaOH:KOH = 3:2 (mass), 330-340°C, 2h | 92.70 (molar) | 99.45 | [12] |

| Overall Process | Sulfonation yield ~90%, Alkali fusion yield ~85% | ~76.5 | 98.3 | [11] |

Diagram 2: Sulfonation-Alkali Fusion Pathway

Caption: Key chemical transformations in the sulfonation-alkali fusion synthesis of this compound.

Synthesis from 2,5-Dimethylaniline

A continuous synthesis process has been developed starting from 2,5-dimethylaniline, utilizing diazotization followed by hydrolysis. This method is notable for its potential for high throughput and improved safety in a continuous-flow setup.[7]

Reaction Mechanism

This synthesis is a classic example of the Sandmeyer-type reaction sequence for converting an aromatic amine to a phenol.

-

Diazotization: 2,5-Dimethylaniline is reacted with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at controlled temperatures to form a diazonium salt (2,5-dimethylbenzenediazonium sulfate).

-

Hydrolysis: The diazonium salt is unstable and, upon heating in an aqueous solution, the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), releasing nitrogen gas. This hydrolysis step yields this compound.

In the described continuous process, both reactions are carried out sequentially in the same pipeline reactor.[7]

Experimental Protocols

Continuous-Flow Protocol[7]:

-

Solution Preparation:

-

Solution A: An aqueous sulfuric acid solution of 2,5-dimethylaniline is prepared (e.g., mass ratio of 2,5-dimethylaniline:sulfuric acid:water of 1.0:1.2-6.0:3.0-12.0).

-

Solution B: An aqueous solution of sodium nitrite is prepared (e.g., 5-35% concentration).

-

-

Reaction: The two solutions are pumped simultaneously into a pipeline reactor using metering pumps. The mass flow rate ratio of Solution A to Solution B is controlled (e.g., 2.0-8.0:1).

-

Reaction Conditions: The temperature within the pipeline reactor is maintained at 80-120 °C. The residence time of the reaction mixture in the reactor is controlled to be between 20 and 300 seconds.

-

Downstream Processing: The output from the reactor is cooled, and the product is extracted, dried, and the solvent is removed to obtain this compound.

Quantitative Data

This method is highlighted for its high product yield and safety.

| Parameter | Value | Reference |

| Reactants | 2,5-Dimethylaniline, NaNO₂, H₂SO₄ | [7] |

| Reactor Type | Pipeline Reactor | [7] |

| Temperature | 80-120 °C | [7] |

| Residence Time | 20-300 s | [7] |

| Yield | High (specific values depend on exact conditions) | [7] |

Synthesis from 2,5-Dimethylfuran (Renewable Route)

A novel and more sustainable approach involves the synthesis of this compound from 2,5-dimethylfuran (DMF), a platform chemical that can be derived from biomass (cellulose).[13] This pathway represents a move towards greener chemical production.

Reaction Mechanism

This reaction is an intermolecular gold(I)-catalyzed cyclization of a furan (B31954) with an alkyne. 2,5-Dimethylfuran reacts with acetylene (B1199291) or an acetylene derivative (like trimethylsilylacetylene) in the presence of a gold(I) complex catalyst. The reaction proceeds through a complex catalytic cycle that results in the formation of the phenol ring structure from the furan and alkyne precursors.

Experimental Protocols

Example Protocol from Patent Literature[13]:

-

Catalyst Preparation: A gold(I) catalyst is prepared in the reaction vessel. For example, a gold(I) chloride complex and a silver salt like AgSbF₆ are used.

-

Reaction Setup: 2,5-Dimethylfuran and trimethylsilylacetylene (B32187) are suspended in a solvent such as dichloromethane.

-

Reaction Conditions: The catalyst is added to the reactant mixture, and the reaction is stirred at a specific temperature (e.g., 40 °C) for an extended period (e.g., 20 hours).

-

Analysis and Isolation: The reaction progress is monitored by GC. The final product is isolated from the reaction mixture after workup.

Quantitative Data

This is an emerging technology, and reported yields may vary.

| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Y²-Au(I)Cl / AgSbF₆ | 2,5-Dimethylfuran, Trimethylsilylacetylene | Dichloromethane | 40°C, 20h | 17 | [13] |

References

- 1. This compound | 95-87-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 5. air.unimi.it [air.unimi.it]

- 6. dl.begellhouse.com [dl.begellhouse.com]

- 7. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]

- 8. US3446856A - Methylation of phenols - Google Patents [patents.google.com]

- 9. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN108047001B - A kind of method of synthesizing this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN105939988A - Process of production of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylphenol (CAS No: 95-87-4), a significant compound in various industrial applications, including the synthesis of antioxidants and as an intermediate in the production of pharmaceuticals like Gemfibrozil. This document collates essential quantitative data, details standardized experimental protocols for their determination, and presents visual representations of its synthesis and metabolic pathways. The information is intended to support research, development, and quality control activities by providing a centralized and detailed reference.

Introduction

This compound, also known as p-Xylenol, is an aromatic organic compound and one of the six isomers of dimethylphenol.[1] It is a colorless to off-white crystalline solid with a characteristic phenolic odor.[1] Its versatile chemical nature makes it a valuable precursor in the synthesis of a range of commercially important products, including antioxidants, resins, and pharmaceuticals.[2] A thorough understanding of its physicochemical properties is paramount for its effective use, handling, and for the development of new applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus of reported data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | Colorless to off-white crystalline solid | [1] |

| Melting Point | 71-77 °C | [3][4][5][6] |

| Boiling Point | 211-212 °C | [4][5][7] |

| Density | 0.971 g/mL at 25 °C (solid) | [3][8] |

| Vapor Pressure | 0.156 - 0.208 mmHg at 25 °C | [3][9][10] |

| Refractive Index | 1.5092 at 80 °C | [3] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Conditions | Source(s) |

| Water Solubility | 3.54 - 4.6 g/L | 25 °C | [3][4][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and acetone | - | [3][4][5][11] |

| pKa (Acid Dissociation Constant) | 10.22 - 10.41 | 25 °C | [12][13] |

| logP (Octanol-Water Partition Coefficient) | 2.33 | - | [3][12] |

Experimental Protocols for Property Determination

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound, based on the OECD Guidelines for the Testing of Chemicals. These protocols ensure data accuracy, reproducibility, and international acceptance.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

-

Principle: A small, representative sample of this compound is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus:

-

Capillary tube apparatus (liquid bath or metal block)

-

Kofler hot bar

-

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)

-

-

Methodology (Capillary Tube Method):

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 3-5 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate until the temperature is about 10 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first signs of melting are observed (the substance begins to collapse and form a liquid phase) and the temperature at which the last solid particle disappears are recorded to define the melting range.[9][12][14]

-

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Principle: The temperature at which this compound boils under standard atmospheric pressure is measured.

-

Apparatus:

-

Ebulliometer

-

Dynamic vapor pressure apparatus

-

Distillation apparatus

-

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA)

-

-

Methodology (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the level of the side-arm of the distillation head.

-

The temperature is recorded when it remains constant during the distillation process. This constant temperature is the boiling point.[4][8][10]

-

Density of Solids (OECD Guideline 109)

Density is the mass of a substance per unit volume.

-

Principle: The density of solid this compound is determined using a pycnometer or a hydrostatic balance.

-

Apparatus:

-

Air comparison pycnometer

-

Hydrostatic balance

-

-

Methodology (Air Comparison Pycnometer):

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Principle: A saturated solution of this compound in water is prepared, and the concentration of the dissolved substance is determined analytically.

-

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

-

-

Methodology (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.[3][5][7][18]

-

pKa Determination (OECD Guideline 112)

The pKa is a measure of the acid strength of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

-

Principle: The pKa is determined by measuring the pH of a solution containing known concentrations of the ionized and unionized forms of this compound.

-

Apparatus:

-

pH meter and electrode

-

UV/Vis spectrophotometer or titration equipment

-

-

Methodology (Titration Method):

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is the pH at the half-equivalence point of the titration curve.[19][20]

-

Partition Coefficient (n-octanol/water) - logP (OECD Guideline 107)

The logP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a measure of the lipophilicity of a compound.

-

Principle: this compound is dissolved in a mixture of n-octanol and water, the mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined.

-

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

-

-

Methodology (Shake Flask Method):

-

A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.[21][22]

-

Synthesis and Metabolic Pathways

The following diagrams illustrate a representative synthesis workflow and a potential metabolic pathway for this compound.

Synthesis of this compound

A common industrial synthesis of this compound involves the sulfonation of p-xylene (B151628) followed by alkali fusion. A more recent method involves the diazotization of 2,5-dimethylaniline.

Metabolic Pathway of this compound

The biodegradation of dimethylphenols in microorganisms often involves hydroxylation and subsequent ring cleavage. While the specific pathway for this compound can vary between organisms, a plausible route involves initial oxidation to a catechol derivative.

Conclusion

This technical guide has consolidated the key physicochemical properties of this compound, provided standardized experimental protocols for their measurement, and visualized relevant chemical pathways. The presented data and methodologies offer a valuable resource for professionals in research and drug development, facilitating a deeper understanding and more effective utilization of this important chemical compound. The adherence to OECD guidelines ensures the reliability and international comparability of the experimental data.

References

- 1. This compound | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 95-87-4 [chemicalbook.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. Showing Compound this compound (FDB002413) - FooDB [foodb.ca]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. laboratuar.com [laboratuar.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Spectroscopic Analysis of 2,5-Dimethylphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted Data | |||

| 6.99 | d | 1H | H-6 |

| 6.70 | d | 1H | H-4 |

| 6.63 | s | 1H | H-3 |

| 4.76 | s | 1H | OH |

| 2.27 | s | 3H | CH₃ at C-2 |

| 2.22 | s | 3H | CH₃ at C-5 |

Note: The predicted data is based on computational models and may differ slightly from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | C-1 (C-OH) |

| 136.5 | C-5 |

| 130.5 | C-3 |

| 123.9 | C-2 |

| 121.2 | C-6 |

| 117.1 | C-4 |

| 21.0 | CH₃ at C-5 |

| 15.6 | CH₃ at C-2 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-160 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (phenolic) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1470 | Medium | C-H bend (methyl) |

| ~1200 | Strong | C-O stretch (phenolic) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or solution).

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquire the FTIR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is typically acquired using electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 91 | [M - CH₃]⁺ |

| 91 | 19 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 19 | [C₆H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to confirm its structure.

Caption: Workflow for structural elucidation of this compound.

An In-depth Technical Guide to 2,5-Dimethylphenol

This guide provides comprehensive information on 2,5-Dimethylphenol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, detailed experimental protocols for synthesis, purification, and analysis, along with spectral data and safety information.

Chemical Identity

CAS Number: 95-87-4[1][2][3][4]

Synonyms: this compound is also known by a variety of other names. A comprehensive list of its synonyms is provided in the table below.

| Synonym |

| 2,5-Xylenol |

| p-Xylenol |

| 2-Hydroxy-p-xylene |

| 1-Hydroxy-2,5-dimethylbenzene |

| Phenol, 2,5-dimethyl- |

| 3,6-Dimethylphenol |

| 6-Methyl-m-cresol |

| 1,2,5-Xylenol |

| 2,5-DMP |

| 1,4-Dimethyl-2-hydroxybenzene |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Appearance | Colorless to off-white crystalline solid[2] |

| Melting Point | 75-77 °C |

| Boiling Point | 212 °C |

| Density | 0.971 g/cm³ at 25 °C |

| Solubility in Water | 5.3 g/L at 25 °C |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, acetone, and benzene[1] |

| pKa | 10.22 |

| LogP | 2.30 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis Protocol: From 2,5-Dimethylaniline (B45416)

A common laboratory-scale synthesis of this compound involves the diazotization of 2,5-dimethylaniline followed by hydrolysis of the resulting diazonium salt.

Reagents:

-

2,5-Dimethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Salt Solution: In a flask, cautiously add 2,5-dimethylaniline to a solution of sulfuric acid in water while cooling in an ice bath to maintain the temperature below 10 °C.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite to the amine salt solution, keeping the temperature between 0-5 °C with constant stirring. The addition should be controlled to prevent the temperature from rising.

-

Hydrolysis: Gently heat the solution containing the diazonium salt to approximately 50-60 °C. The diazonium salt will decompose to form this compound, evolving nitrogen gas.

-

Extraction: After the evolution of nitrogen ceases, cool the reaction mixture to room temperature. Extract the product with toluene.

-

Washing and Drying: Wash the combined organic extracts with water to remove any remaining acid. Dry the toluene solution over anhydrous sodium sulfate.

-

Isolation: Remove the toluene by rotary evaporation to yield the crude this compound.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Reagents:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot deionized water to the solution until a slight turbidity persists.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals in a desiccator under vacuum.

Analytical Protocols

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm.

-

Injection Volume: 10 µL.

-

Column: A nonpolar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 200 °C at a rate of 10 °C/min.

-

Hold at 200 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Spectral Data

-

Infrared (IR) Spectrum: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. C-H stretching vibrations of the methyl groups and the aromatic ring will appear around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region.

-

¹H NMR Spectrum: The proton NMR spectrum will show a singlet for the phenolic proton (variable chemical shift, typically between 4-7 ppm, exchangeable with D₂O). The aromatic protons will appear as multiplets in the aromatic region (6.5-7.5 ppm). The methyl protons will give rise to two singlets, each integrating to three protons, in the upfield region (around 2.2-2.4 ppm).

-

¹³C NMR Spectrum: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group will be the most downfield among the aromatic carbons.

-

Mass Spectrum: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 122. A significant fragment ion is typically observed at m/z 107, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Safety Information

This compound is a toxic and corrosive substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[3]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents and bases.

References

The Biological Activity of 2,5-Dimethylphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylphenol, a member of the xylenol isomer family, is a phenolic compound with a range of documented and potential biological activities. While specific quantitative data on its antimicrobial, antioxidant, and anti-inflammatory efficacy is limited in publicly accessible literature, its structural similarity to other well-studied phenols, such as its isomer thymol (B1683141), suggests a spectrum of bioactivity. This technical guide consolidates the available toxicological data for this compound and extrapolates its likely biological activities based on the broader class of phenolic compounds. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of relevant signaling pathways that are commonly modulated by such compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound (2,5-DMP), also known as p-xylenol, is an aromatic organic compound. It is a derivative of phenol (B47542) with two methyl groups located at positions 2 and 5 on the benzene (B151609) ring. Phenolic compounds are a large and diverse group of phytochemicals that have garnered significant interest in the scientific community due to their wide array of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The 2,5-dimethylphenyl scaffold has been identified as a "privileged structure" in the design of novel antimicrobial agents, suggesting the therapeutic potential of its derivatives. This guide provides an in-depth overview of the known and anticipated biological activities of this compound, with a focus on its toxicological profile, and its potential roles as an antimicrobial, antioxidant, and anti-inflammatory agent.

Toxicological Profile

The toxicity of this compound has been documented, and it is classified as a hazardous substance. It is crucial for researchers to handle this compound with appropriate safety precautions.

Table 1: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 444 mg/kg | [1](2) |

| LD50 | (Not Specified) | Dermal | 300 mg/kg | [3](4) |

This compound is corrosive to the skin and mucous membranes and is toxic if swallowed or in contact with the skin[5][6].

Antimicrobial Activity

Table 2: Antimicrobial Activity of Thymol (a structural isomer of this compound)

| Microorganism | MIC (µg/mL) | Reference |

| Candida albicans | 49.37 | [1](1) |

| Candida glabrata | 51.25 | [1](1) |

| Candida krusei | 70 | [1](1) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration to the wells, followed by the addition of the DPPH solution. Include a control (solvent + DPPH solution) and a blank (solvent + methanol).

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.

Anti-inflammatory Activity

Phenolic compounds often exhibit anti-inflammatory effects by modulating various inflammatory pathways. While specific data for this compound is lacking, related phenolic compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a common in vitro method to assess anti-inflammatory potential.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

-

Treatment: Treat the cells with various non-toxic concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Calculation of NO Inhibition: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Potential Mechanisms of Action: Signaling Pathways

The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is not yet established, it is plausible that it modulates pathways known to be affected by other phenols.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation. Phenolic compounds can modulate MAPK signaling, affecting the production of inflammatory mediators.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.

Conclusion and Future Directions

This compound presents an interesting subject for further investigation in the fields of drug discovery and development. While its toxicological profile necessitates careful handling, its structural features suggest a range of biological activities that are characteristic of phenolic compounds. The lack of specific quantitative data on its antimicrobial, antioxidant, and anti-inflammatory properties highlights a significant research gap. Future studies should focus on systematically evaluating these activities using standardized in vitro and in vivo models. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will be crucial in determining its potential as a therapeutic agent or as a lead compound for the development of novel drugs.

References

- 1. Potential effect of 2-isopropyl-5-methylphenol (thymol) alone and in combination with fluconazole against clinical isolates of Candida albicans, C. glabrata and C. krusei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. 2,5-Dimethyl phenol (95-87-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Degradation Pathways of 2,5-Dimethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylphenol (2,5-DMP), a substituted phenolic compound, is utilized in various industrial applications but poses environmental and health concerns due to its toxicity. Understanding its degradation is crucial for developing effective bioremediation and water treatment strategies. This guide provides a comprehensive overview of the primary degradation pathways of 2,5-DMP, encompassing microbial, enzymatic, and chemical oxidation processes. It details the key intermediates, enzymatic mechanisms, and kinetic parameters associated with its breakdown. This document is intended to serve as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and application in environmental science and drug development.

Introduction

This compound, also known as p-xylenol, is an aromatic organic compound used in the synthesis of antioxidants, disinfectants, and other chemical products. Its presence in industrial effluents is a significant environmental concern. This guide explores the multifaceted degradation pathways of 2,5-DMP, providing a foundational understanding for researchers and professionals working on its environmental remediation and studying its metabolic fate.

Microbial Degradation of this compound

Microbial breakdown is a key process in the natural attenuation of 2,5-DMP. Several bacterial species, particularly from the Pseudomonas genus, have been shown to degrade this compound. The most well-documented pathway for the microbial catabolism of 2,5-DMP is the gentisate pathway, as observed in Pseudomonas alcaligenes.

The Gentisate Pathway in Pseudomonas alcaligenes

The degradation of 2,5-DMP by Pseudomonas alcaligenes proceeds through a series of enzymatic reactions involving initial methyl group hydroxylation, followed by further oxidation and aromatic ring cleavage.

The proposed initial steps of the gentisate pathway for 2,5-xylenol degradation are as follows:

-

Methyl Group Hydroxylation: The pathway is initiated by the hydroxylation of one of the methyl groups of 2,5-DMP by the enzyme xylenol methylhydroxylase . This reaction forms 3-hydroxy-4-methylbenzylalcohol.[1]

-

Alcohol Dehydrogenation: The resulting alcohol is then oxidized to 3-hydroxy-4-methylbenzaldehyde (B1330486) by benzylalcohol dehydrogenase .[2]

-

Aldehyde Dehydrogenation: Subsequently, benzaldehyde dehydrogenase catalyzes the oxidation of the aldehyde to 3-hydroxy-4-methylbenzoate.[2]

-

Hydroxylation to Gentisate Intermediate: This intermediate is then hydroxylated to form 4-methylgentisate.[1]

-

Ring Cleavage: The aromatic ring of 4-methylgentisate is cleaved by gentisate 1,2-dioxygenase , a key enzyme in this pathway, yielding 5-methylmaleylpyruvate.[1]

-

Further Metabolism: 5-methylmaleylpyruvate is further metabolized to citraconate, which then enters central metabolic pathways.[1]

It is important to note that isofunctional enzymes may be involved at several steps of this pathway in Pseudomonas alcaligenes.

Quantitative Data on Microbial Degradation

Quantitative data on the microbial degradation of 2,5-DMP is crucial for assessing the efficiency of bioremediation processes. The following table summarizes kinetic parameters for the aerobic biodegradation of 2,5-DMP by a mixed culture.

| Parameter | Value | Organism | Reference |

| Maximum Degradation Rate (Vmax) | 0.8 µM mg protein⁻¹ h⁻¹ | Mixed Culture | [3] |

| Substrate Inhibition Constant (Ki) | 1.3 mM | Mixed Culture | [3] |

| Toxicity (relative to phenol) | 34-fold more toxic | Mixed Culture | [3] |

Chemical Degradation of this compound

Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants like 2,5-DMP. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the target compound.

Ozonation